6-chloro-N,N'-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

Beschreibung

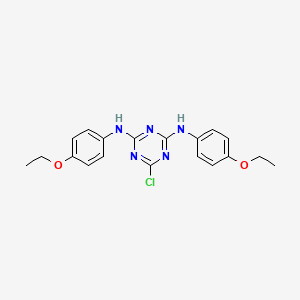

Chemical Structure and Properties 6-Chloro-N,N'-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine (CAS: 78912-07-9) is a triazine derivative characterized by a central 1,3,5-triazine ring substituted with a chlorine atom at position 6 and two 4-ethoxyphenyl groups at positions 2 and 2. Its molecular formula is C₁₉H₂₀ClN₅O₂, with a molecular weight of 385.85 g/mol .

Eigenschaften

IUPAC Name |

6-chloro-2-N,4-N-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O2/c1-3-26-15-9-5-13(6-10-15)21-18-23-17(20)24-19(25-18)22-14-7-11-16(12-8-14)27-4-2/h5-12H,3-4H2,1-2H3,(H2,21,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQCNPQNXWCSOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with 4-ethoxyphenylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the process. Additionally, large-scale purification techniques such as column chromatography or crystallization may be employed to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The ethoxyphenyl groups can be oxidized to form corresponding phenols or quinones.

Reduction Reactions: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include various substituted triazines depending on the nucleophile used.

Oxidation Reactions: Products include phenols, quinones, and other oxidized derivatives.

Reduction Reactions: Products include dihydrotriazines and other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

6-chloro-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine has applications in scientific research, including:

- Chemistry It is used as a building block for synthesizing more complex molecules and materials.

- Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored as a potential drug candidate for various diseases because of its unique chemical structure.

- Industry It is utilized in developing advanced materials like polymers and coatings because of its stability and reactivity.

Chemical Reactions

6-chloro-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo different chemical reactions:

- Substitution Reactions The chlorine atom can be substituted by other nucleophiles, such as amines or thiols. Products include various substituted triazines depending on the nucleophile used.

- Oxidation Reactions The ethoxyphenyl groups can be oxidized to form corresponding phenols or quinones. Products include phenols, quinones, and other oxidized derivatives.

- Reduction Reactions The triazine ring can be reduced under specific conditions to form dihydrotriazines. Products include dihydrotriazines and other reduced forms of the compound.

Similar Compounds

Similar compounds include:

- 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine: It has a similar structure but with methoxy groups instead of ethoxy groups.

- 6-chloro-N,N’-bis(4-phenyl)-1,3,5-triazine-2,4-diamine: It lacks the ethoxy groups, resulting in different chemical properties.

- 6-chloro-N,N’-bis(4-aminophenyl)-1,3,5-triazine-2,4-diamine: It contains amino groups, leading to different reactivity and applications.

Wirkmechanismus

The mechanism of action of 6-chloro-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Aryl Triazines

6-Chloro-N,N'-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

- Molecular Formula : C₁₉H₂₀ClN₅O₄

- Molecular Weight : 417.85 g/mol

- Key Differences: Methoxy groups at the 2- and 4-positions of the phenyl rings instead of ethoxy groups. This reduces lipophilicity compared to the ethoxy analog.

6-Chloro-N,N'-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

- CAS : 361198-47-2

Alkyl-Substituted Triazines

Simazine (6-Chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine)

- Molecular Formula : C₇H₁₂ClN₅

- Molecular Weight : 229.7 g/mol

- Applications : Widely used as a herbicide. The ethyl groups enhance water solubility compared to aryl-substituted triazines, facilitating agricultural use .

- Metabolism : Degrades via dealkylation and hydroxylation to form less toxic metabolites like 2-hydroxysimazine .

Propazine (6-Chloro-N,N'-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine)

Allyl-Substituted Triazines

N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine

Comparative Data Table

Key Findings and Implications

Substituent Effects :

- Aryl vs. Alkyl : Aryl-substituted triazines (e.g., ethoxyphenyl) exhibit higher molecular weights and lipophilicity, favoring applications in drug design or organic electronics. Alkyl derivatives (e.g., simazine) are more water-soluble and widely used in agriculture .

- Positional Isomerism : Methoxy group placement (2,4- vs. 2,5-) alters electronic properties and synthetic accessibility .

Biological Activity :

- Ethoxyphenyl derivatives may show enhanced receptor binding due to aromatic stacking, whereas alkyl triazines rely on hydrogen bonding for herbicidal action .

Environmental Impact :

- Bulky aryl groups reduce biodegradability compared to alkyl-substituted triazines, raising concerns about environmental persistence .

Biologische Aktivität

6-Chloro-N,N'-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family, which is characterized by its heterocyclic structure. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is , and it features a chlorine atom along with two ethoxyphenyl groups attached to a triazine ring. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 6-chloro-2-N,4-N-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine |

| CAS Number | 78912-07-9 |

| Molecular Weight | 373.84 g/mol |

| Solubility | Soluble in organic solvents |

| Hazard Information | Irritant |

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with 4-ethoxyphenylamine in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction is conducted at temperatures between 80°C and 100°C for several hours to ensure complete conversion and is followed by purification methods like recrystallization .

Antimicrobial Properties

Research indicates that triazine derivatives exhibit notable antimicrobial activities. For instance, studies have shown that related compounds possess significant activity against various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies suggest that triazine derivatives can inhibit cancer cell proliferation. For example, a related study highlighted that certain triazines exhibited low micromolar IC50 values against cancer cell lines such as HeLa and A549 . The following table summarizes the IC50 values observed in similar compounds:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Triazine Derivative A | HeLa | 0.048 |

| Triazine Derivative B | A549 | 0.061 |

| Triazine Derivative C | NCI-H1299 | >100 |

These findings suggest that modifications to the triazine structure can lead to varying degrees of cytotoxicity against cancer cells.

The proposed mechanism of action for triazines involves interaction with cellular targets such as enzymes or receptors critical for cell survival and proliferation. For instance, some studies indicate that triazines may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both normal and cancerous cells .

Case Studies

Case Study 1: Antiplasmodial Activity

A series of related triazines were tested for antiplasmodial activity against Plasmodium falciparum. One compound demonstrated an IC50 value of 1.49 μM against drug-resistant strains. This highlights the potential applicability of triazines in treating malaria .

Case Study 2: Binding Affinity Studies

Research on binding affinities at adenosine receptors showed that certain derivatives exhibited significant interactions with hA1AR and hA3AR receptors. These interactions can lead to downstream effects influencing tumor growth and metastasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.